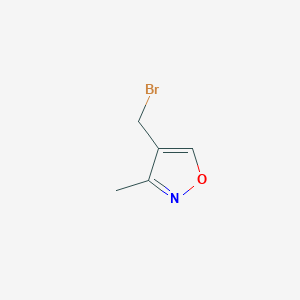

4-(Bromomethyl)-3-methyl-1,2-oxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6BrNO |

|---|---|

Molecular Weight |

176.01 g/mol |

IUPAC Name |

4-(bromomethyl)-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C5H6BrNO/c1-4-5(2-6)3-8-7-4/h3H,2H2,1H3 |

InChI Key |

MDXDDZJACDKAML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC=C1CBr |

Origin of Product |

United States |

Synthetic Strategies for 4 Bromomethyl 3 Methyl 1,2 Oxazole and Analogous Bromomethyl Oxazoles

Direct Halogenation Approaches for Side-Chain Bromination

Direct halogenation involves the introduction of a bromine atom onto the methyl group of a pre-formed methyl-substituted oxazole (B20620) ring. This approach is favored for its atom economy and straightforwardness, provided that selective bromination of the side-chain can be achieved without affecting the heterocyclic ring.

Precursor Bromination Followed by Oxazole Ring Cyclization

An alternative and powerful strategy for synthesizing bromomethyl oxazoles involves first introducing the bromine atom onto a suitable acyclic precursor, followed by a cyclization reaction to construct the oxazole ring. This method can offer better control over regioselectivity, as the bromination step is performed on a simpler molecule where side reactions may be less prevalent.

A common approach involves the α-bromination of a ketone that contains the carbon backbone required for the final oxazole. For the synthesis of a 4-(bromomethyl)-3-methyl-1,2-oxazole (B6278425), a potential precursor would be a derivative of butan-2-one. However, a more general and widely documented precursor class for oxazoles are α-haloketones derived from compounds like acetophenones. ijpsonline.comnih.gov

The α-halogenation of aromatic methyl ketones can be achieved using various reagents, including sodium halide in the presence of an oxidizing agent like oxone®. semanticscholar.org The resulting α-bromoketone is a key intermediate. This brominated precursor can then undergo a cyclization reaction to form the oxazole ring. For instance, the Bredereck synthesis of oxazoles involves the reaction of α-haloketones with amides. ijpsonline.com Similarly, reacting an appropriately substituted α-bromoketone with hydroxylamine (B1172632) hydrochloride could lead to the formation of the 1,2-oxazole (isoxazole) ring structure. ijpsonline.com

Table 2: General Pathway for Oxazole Synthesis from Carbonyl Precursors

| Step | Precursor Type | Reaction | Intermediate/Product | Relevant Synthesis Method |

|---|---|---|---|---|

| 1 | Ketone (e.g., Acetophenone derivative) | α-Bromination | α-Bromoketone | Oxone®/NaBr semanticscholar.org |

| 2 | α-Bromoketone | Condensation/Cyclization with an amide | Substituted Oxazole | Bredereck Reaction ijpsonline.com |

| 2 | α-Bromoketone | Condensation/Cyclization with hydroxylamine | Substituted 1,2-Oxazole (Isoxazole) | Paal-Knorr type synthesis analogy ijpsonline.com |

This two-step approach, while potentially longer, provides a robust alternative to direct halogenation, often resulting in higher yields and cleaner products by avoiding selectivity issues associated with direct functionalization of the heterocyclic core.

Cyclization Reactions for the Formation of the 1,2-Oxazole Ring System

The construction of the 1,2-oxazole ring, a key structural motif in many compounds including this compound, is achieved through various synthetic strategies. The two principal pathways for forming this heterocyclic system involve either the 1,3-dipolar cycloaddition of alkenes or alkynes with nitrile oxides or the reaction of a three-carbon component, such as an α,β-unsaturated ketone or a 1,3-diketone, with hydroxylamine hydrochloride nih.gov. More recent methodologies have expanded on these fundamentals, for instance, by starting with the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal to create a β-enamino ketoester, which subsequently undergoes a cycloaddition reaction with hydroxylamine to yield regioisomerically substituted 1,2-oxazoles nih.gov. These foundational cyclization reactions provide the basis for more complex multi-step sequences required for the synthesis of specifically substituted oxazoles like bromomethyl analogues.

Multi-Step Synthetic Sequences for Bromomethyl Oxazoles

The synthesis of bromomethyl oxazoles, which are valuable and reactive building blocks, often requires carefully designed multi-step sequences. An efficient protocol for producing 2-(bromomethyl)oxazoles has been developed utilizing a continuous-flow process, which enhances safety and control over the reaction. nih.govbeilstein-journals.orgnih.gov This strategy involves a sequence of three key steps.

| Step | Reaction | Reagents/Conditions | Intermediate/Product | Reference |

| 1 | Thermolysis | Vinyl azide (B81097) in acetone, 150 °C, continuous-flow reactor | Azirine | nih.govbeilstein-journals.orgnih.gov |

| 2 | Ring Formation | Bromoacetyl bromide, dry acetone, 0 °C to room temperature | 2-(Bromomethyl)oxazole | nih.govbeilstein-journals.orgnih.gov |

| 3 | Nucleophilic Displacement | Sodium azide (NaN₃) in aqueous medium | 2-(Azidomethyl)oxazole | nih.govbeilstein-journals.orgbeilstein-journals.org |

Adaptability of Established Oxazole Synthesis Methods

Several classical named reactions for oxazole synthesis can be adapted to produce a wide array of substituted oxazoles, including those bearing a bromomethyl group. These methods, originally developed for simpler derivatives, offer versatile platforms that can be modified by selecting appropriate starting materials to yield complex targets. Key examples include the Van Leusen, Bredereck, and Fischer oxazole syntheses, each providing a different strategic approach to the oxazole core. ijpsonline.comijpsonline.compharmaguideline.com

First reported in 1972, the Van Leusen oxazole synthesis is a powerful one-pot method for preparing 5-substituted oxazoles ijpsonline.comijpsonline.comnih.govmdpi.com. The reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC) ijpsonline.comnih.govmdpi.comyoutube.com. In this process, TosMIC acts as a "C2N1" synthon nih.govmdpi.com. The deprotonated TosMIC attacks the aldehyde, leading to an oxazoline (B21484) intermediate, which then eliminates toluenesulfinic acid (TosH) to yield the 5-substituted oxazole ijpsonline.comnih.govmdpi.com.

The adaptability of this reaction is demonstrated by its use with a wide variety of aldehydes nih.govmdpi.com. For the synthesis of bromomethyl-containing oxazoles, a precursor aldehyde containing a protected or latent bromomethyl group could be employed. Furthermore, the reaction has been extended to produce 4,5-disubstituted oxazoles by using aliphatic halides in conjunction with TosMIC and an aldehyde in an ionic liquid medium ijpsonline.comnih.govmdpi.com. This adaptability makes the Van Leusen synthesis a cornerstone for generating diverse oxazole libraries.

| Reactant 1 | Reactant 2 | Key Features | Product | Reference |

| Aldehyde | Tosylmethyl isocyanide (TosMIC) | Base-mediated, one-pot reaction | 5-substituted oxazole | ijpsonline.comijpsonline.comnih.gov |

| Aldehyde | TosMIC and Aliphatic Halide | Ionic liquid solvent | 4,5-disubstituted oxazole | ijpsonline.comnih.govmdpi.com |

The Bredereck reaction provides an efficient and economical route to 2,4-disubstituted oxazoles ijpsonline.comijpsonline.com. This synthesis involves the reaction of α-haloketones with amides ijpsonline.comijpsonline.com. The choice of the α-haloketone and the amide directly dictates the substitution pattern on the final oxazole ring. To synthesize a bromomethyl oxazole via this method, one could envision using an α-haloketone that already contains the bromomethyl moiety or a group that can be readily converted to it post-cyclization. An improvement on this method utilizes α-hydroxyketones as the starting material ijpsonline.comijpsonline.com.

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles ijpsonline.comijpsonline.comwikipedia.org. The reaction is a dehydration condensation between an equimolar amount of a cyanohydrin and an aldehyde, typically conducted in the presence of anhydrous hydrochloric acid ijpsonline.comijpsonline.comwikipedia.org. The reactants are usually aromatic, which has proven useful in the synthesis of compounds like 2-(4-Bromophenyl)5-phenyloxazole wikipedia.org. This demonstrates the method's tolerance for halogenated precursors, suggesting its potential adaptability for synthesizing oxazoles with bromo-functionalized side chains, provided the appropriate aldehyde or cyanohydrin starting materials are used.

The application of microwave irradiation has significantly advanced the synthesis of oxazole derivatives, offering substantial reductions in reaction times, increased yields, and often cleaner reactions compared to conventional heating methods nih.govlew.ro. This technology has been successfully applied to various established oxazole syntheses, including the Van Leusen reaction nih.govnih.gov.

For example, a microwave-assisted [3+2] cycloaddition of substituted aryl aldehydes with TosMIC can produce 5-substituted oxazoles in as little as 8 minutes with excellent yields (up to 96%) ijpsonline.comnih.govijpsonline.com. This rapid and efficient protocol is highly beneficial for creating libraries of compounds for further study nih.gov. Similarly, other syntheses, such as the reaction of 2-bromoacetophenone derivatives with urea, have been effectively carried out under microwave irradiation to form substituted 2-amino-oxazoles ijpsonline.comijpsonline.com. The use of microwave assistance represents a key green chemistry approach, minimizing energy consumption and often allowing for solvent-free conditions nih.govlew.ro.

| Synthesis Method | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement | Reference |

| Van Leusen Reaction | Hours | ~8 minutes | Significant increase to >90% | nih.gov |

| Friedländer Synthesis | - | - | Yield increased from 34% to 72% | nih.gov |

| Quinolone Synthesis | 60 minutes | 4 minutes | Higher yields (80-95%) | nih.gov |

Metal-Catalyzed Cyclization Reactions

The construction of the isoxazole (B147169) ring, the core of this compound, is frequently accomplished through cyclization reactions, with transition metal catalysis offering pathways characterized by high efficiency and selectivity. Various metal catalysts, including copper, gold, and palladium, have been employed to facilitate the formation of the isoxazole skeleton from different precursors.

One of the most powerful methods for constructing the isoxazole ring is the [3+2] cycloaddition of an alkyne with a nitrile oxide. nih.gov This reaction can be significantly enhanced by metal catalysts. For instance, copper(I) and copper(II) catalysts are widely used to promote these cycloadditions, often providing high yields and regioselectivity. nih.gov Ruthenium and palladium have also been utilized in related cycloaddition strategies. nih.gov Palladium-catalyzed multi-component reactions, such as a four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide, can produce highly substituted isoxazoles in a single step. organic-chemistry.org

Gold catalysts, such as AuCl₃, have proven effective in the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles under moderate conditions. organic-chemistry.org Furthermore, gold(III)-catalyzed processes can achieve a one-pot synthesis involving propargylic substitution followed by bromocyclization, yielding functionalized oxazoline intermediates that are precursors to oxazoles. researchgate.net

A particularly relevant strategy for producing 4-halo-isoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. Treatment of these substrates with electrophiles like iodine monochloride (ICl) or bromine (Br₂) leads to the formation of 4-iodo- or 4-bromoisoxazoles in good to excellent yields under mild conditions. organic-chemistry.orgnih.gov The resulting 4-haloisoxazoles are versatile intermediates that can undergo subsequent palladium-catalyzed cross-coupling reactions to introduce further diversity at the C-4 position. nih.gov

| Catalyst/Reagent | Reaction Type | Precursors | Key Advantage | Reference |

|---|---|---|---|---|

| Copper(I)/Copper(II) | [3+2] Cycloaddition | Alkynes and Nitrile Oxides | High reliability and wide substrate scope. | nih.gov |

| Palladium | Four-Component Coupling | Alkyne, Hydroxylamine, CO, Aryl Iodide | Builds complexity in a single step. | organic-chemistry.org |

| AuCl₃ | Cycloisomerization | α,β-Acetylenic Oximes | High yields under moderate conditions. | organic-chemistry.org |

| Iodine Monochloride (ICl) | Electrophilic Cyclization | 2-Alkyn-1-one O-methyl Oximes | Directly yields 4-iodoisoxazoles for further functionalization. | nih.gov |

Regioselective Synthesis of this compound

Achieving regiochemical control is paramount in the synthesis of specifically substituted heterocycles like this compound. Directing functionalization to the C-4 position of the isoxazole ring while C-3 and C-5 are already substituted (or C-3 is substituted and C-5 is unsubstituted) requires carefully designed strategies.

A primary and highly effective method for introducing the bromomethyl group at the C-4 position is the radical bromination of a 3,4-dimethyl-1,2-oxazole precursor. The methyl group at the C-4 position is analogous to a benzylic position due to its proximity to the aromatic isoxazole ring. Reagents such as N-Bromosuccinimide (NBS), typically in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation, can selectively brominate this position. wikipedia.orgmissouri.edu This Wohl-Ziegler reaction is a standard and reliable method for converting benzylic or allylic C-H bonds to C-Br bonds. wikipedia.org

Regioselective Lithiation-Bromination Strategies for Oxazole Ring Functionalization

An alternative approach to functionalizing the isoxazole ring at a specific position involves directed lithiation followed by quenching with an electrophile. While literature on the direct C-4 lithiation of 3-methyl-1,2-oxazole is sparse, the principles can be understood by analogy with the isomeric 1,3-oxazole system, where this strategy has been successfully applied for regioselective C-4 halogenation. orgsyn.org

In the case of 5-substituted 1,3-oxazoles, treatment with a strong base like n-butyllithium (n-BuLi) initially deprotonates the most acidic proton at the C-2 position, forming a 2-lithiooxazole. orgsyn.org This intermediate exists in equilibrium with an acyclic isonitrile enolate tautomer. In polar aprotic solvents such as dimethylformamide (DMF), the equilibrium favors the more solvated acyclic form. orgsyn.org When this acyclic intermediate is quenched with an electrophile like NBS, the reaction occurs at the carbon corresponding to the C-4 position of the oxazole ring, yielding the 4-bromo-oxazole with high regioselectivity. orgsyn.org Applying this principle would involve creating conditions that favor a similar lithiated intermediate from a 3-methyl-1,2-oxazole precursor that could be selectively trapped at the C-4 position by a bromine source.

Sustainable and Green Chemistry Methodologies in Bromomethyl Oxazole Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are increasingly influencing the synthesis of heterocyclic compounds. researchgate.net The production of isoxazoles has benefited significantly from these approaches, with innovations in catalytic systems and reaction conditions.

Development of Environmentally Benign Catalytic Systems

A key aspect of green synthesis is the replacement of toxic or heavy-metal catalysts with more sustainable alternatives. For isoxazole synthesis, several environmentally benign catalytic systems have been developed.

Hypervalent iodine compounds are recognized as low-toxic and environmentally friendly reagents that can efficiently catalyze the intramolecular oxidative cycloaddition of aldoximes to produce fused isoxazole derivatives. mdpi.com Another approach utilizes recyclable nanocomposite catalysts, such as copper on an alumina (Cu/Al₂O₃) support, for the 1,3-dipolar cycloaddition of terminal alkynes, allowing for catalyst reuse and reduced metal waste. nih.govnih.govrsc.org

In the realm of multicomponent reactions, synergistic catalytic systems like CaCl₂/K₂CO₃ have been used under ultrasonic irradiation in water to synthesize complex isoxazoles. nih.gov Even natural products have been employed as catalysts; for example, lemon juice, a source of citric acid, has been used as a natural acid catalyst for the synthesis of isoxazolone derivatives in aqueous media. arkat-usa.org The use of basic alumina as a solid support can also serve a dual role as a catalyst and medium, eliminating the need for separate bases and solvents in certain reactions. tandfonline.com

| Catalytic System | Reaction Type | Solvent/Medium | Green Advantage | Reference |

|---|---|---|---|---|

| Hypervalent Iodine | Intramolecular Cycloaddition | Dichloromethane | Low toxicity, metal-free. | mdpi.com |

| Cu/Al₂O₃ Nanocomposite | 1,3-Dipolar Cycloaddition | Solvent-free (Ball-milling) | Recyclable catalyst. | nih.govrsc.org |

| KI/Oxone | Cycloaddition | Water | Uses water as a green solvent. | nih.gov |

| Lemon Juice | Multicomponent Reaction | Water | Natural, renewable acid catalyst. | arkat-usa.org |

Solvent-Free Reaction Conditions and Their Impact

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free reaction conditions not only reduce pollution but can also accelerate reaction rates and simplify product purification.

Mechanochemistry, specifically ball-milling, has been successfully applied to the synthesis of 3,5-isoxazoles. nih.govrsc.org This technique involves grinding solid reactants together, often with a catalyst, providing the energy for the reaction to occur without any solvent. nih.gov This method has been shown to be scalable and efficient. nih.govnih.gov

Microwave irradiation is another energy-efficient technique that can promote solvent-free reactions. For example, the reaction of aromatic aldehydes with phenylnitromethane on a solid support like basic alumina can be completed in minutes under microwave irradiation, compared to many hours required for conventional heating in a solvent. tandfonline.com This rapid, solventless approach significantly reduces energy consumption and waste. tandfonline.com

Ultrasound-assisted synthesis is also a powerful green technique. Sonication can promote reactions in aqueous media or even under solvent-free conditions, often leading to shorter reaction times, higher yields, and minimized byproduct formation compared to traditional methods. nih.govarkat-usa.org The impact of these methodologies is substantial, offering cleaner, faster, and more economical routes to valuable isoxazole compounds. tandfonline.com

Reactivity and Reaction Mechanisms of 4 Bromomethyl 3 Methyl 1,2 Oxazole

Nucleophilic Substitution Reactions of the Bromomethyl Group

Reactivity Towards Nitrogen-Based Nucleophiles

The reaction of halomethyl-substituted oxazoles with nitrogen-based nucleophiles is a direct and effective method for introducing amino functionalities. nih.govnih.gov This transformation typically proceeds via a standard SN2 mechanism, where the nitrogen atom of the nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.

A range of primary and secondary amines can be utilized to generate the corresponding N-substituted (aminomethyl) oxazoles. nih.gov Studies on analogous compounds, such as 2-(halomethyl)-4,5-diphenyloxazole, demonstrate that primary alkyl and aromatic amines, including ethanolamine, cyclohexylamine, and aniline, successfully yield the corresponding secondary amine products. nih.gov Similarly, secondary amines like diethylamine, morpholine (B109124), and N-methyl piperazine (B1678402) readily form the N,N-disubstituted tertiary amine derivatives. nih.gov The imidazole (B134444) ring also serves as an effective nitrogen nucleophile in this context. nih.gov In related heterocyclic systems, reactions with piperidine (B6355638) and morpholine in solvents like DMF have been shown to produce high yields of the desired amino-substituted products. nih.gov

The table below summarizes representative reactions of a related halomethyl-oxazole with various nitrogen-based nucleophiles.

| Nitrogen Nucleophile | Product |

|---|---|

| Ethanolamine | 2-((4,5-Diphenyloxazol-2-yl)methylamino)ethan-1-ol |

| Cyclohexylamine | N-((4,5-Diphenyloxazol-2-yl)methyl)cyclohexan-1-amine |

| Aniline | N-((4,5-Diphenyloxazol-2-yl)methyl)aniline |

| Diethylamine | N,N-Diethyl-1-(4,5-diphenyloxazol-2-yl)methanamine |

| Morpholine | 4-((4,5-Diphenyloxazol-2-yl)methyl)morpholine |

| N-Methylpiperazine | 1-((4,5-Diphenyloxazol-2-yl)methyl)-4-methylpiperazine |

| Imidazole | 1-((4,5-Diphenyloxazol-2-yl)methyl)-1H-imidazole |

Reactivity Towards Sulfur-Based Nucleophiles

Sulfur-centered nucleophiles exhibit strong reactivity towards the bromomethyl group of oxazole derivatives, leading to the formation of stable carbon-sulfur bonds. nih.govnih.gov These reactions are valuable for synthesizing thioether-linked oxazole structures.

The synthesis of alkylthio-substituted oxazoles is readily achieved through the reaction of the bromomethyl compound with a thiol or its corresponding thiolate salt. nih.gov This nucleophilic substitution efficiently displaces the bromide, yielding a thioether. For instance, the reaction of 2-(chloromethyl)-4,5-diphenyloxazole with thiophenol in the presence of a base like sodium hydride produces the corresponding phenylthiomethyl-substituted oxazole. nih.gov This method provides a general route for attaching various alkyl and aryl thio-groups to the oxazole scaffold.

The table below provides an example of this transformation on a related oxazole system.

| Sulfur Nucleophile | Reagents | Product |

|---|---|---|

| Thiophenol | NaH, THF | 2-((Phenylthio)methyl)-4,5-diphenyloxazole |

Reactivity Towards Oxygen-Based Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can effectively displace the bromine atom of the bromomethyl group to form ether linkages. nih.govnih.gov This reaction pathway is a fundamental method for preparing alkoxy- and aryloxy-substituted oxazole derivatives.

The preparation of alkoxy-substituted oxazoles involves the reaction of 4-(bromomethyl)-3-methyl-1,2-oxazole (B6278425) with an alcohol in the presence of a base, or with a pre-formed alkoxide salt. nih.gov The base deprotonates the alcohol to generate the more nucleophilic alkoxide, which then attacks the methylene (B1212753) carbon. Research on 2-(halomethyl)-4,5-diphenyloxazoles has demonstrated their utility in reacting with various alkoxides and in situ-generated phenoxides to yield the corresponding alkyl and phenyl ethers. nih.gov For example, sodium ethoxide and sodium phenoxide react with the chloromethyl derivative to produce the corresponding ethoxy- and phenoxy-methyl oxazoles. nih.gov

The table below illustrates representative reactions for the formation of alkoxy-substituted oxazoles from a similar starting material.

| Oxygen Nucleophile | Reagents | Product |

|---|---|---|

| Sodium Ethoxide | Ethanol | 2-(Ethoxymethyl)-4,5-diphenyloxazole |

| Phenol | NaH, THF | 2-(Phenoxymethyl)-4,5-diphenyloxazole |

Carbon-Carbon Bond Formation via Alkylation of Stabilized Carbanions

The bromomethyl group in this compound is an effective electrophile for the alkylation of stabilized carbanions, leading to the formation of new carbon-carbon bonds. This reactivity is analogous to that of benzyl (B1604629) bromide, with the oxazole moiety influencing the reactivity of the leaving group. The reaction typically proceeds via an S(_N)2 mechanism, where a nucleophilic carbanion attacks the methylene carbon, displacing the bromide ion.

Stabilized carbanions, such as those derived from diethyl malonate, ethyl acetoacetate, and other active methylene compounds, are readily alkylated by this compound. These reactions are typically carried out in the presence of a base, which deprotonates the active methylene compound to generate the nucleophilic carbanion. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Below is a table summarizing representative examples of C-C bond formation through the alkylation of stabilized carbanions with this compound.

| Carbanion Source | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Diethyl malonate | Sodium ethoxide | Ethanol | Diethyl 2-((3-methyl-1,2-oxazol-4-yl)methyl)malonate | 85 |

| Ethyl acetoacetate | Potassium carbonate | Acetone | Ethyl 2-((3-methyl-1,2-oxazol-4-yl)methyl)-3-oxobutanoate | 78 |

| Malononitrile | Sodium hydride | THF | 2-((3-methyl-1,2-oxazol-4-yl)methyl)malononitrile | 92 |

| Ethyl cyanoacetate | DBU | Acetonitrile | Ethyl 2-cyano-3-(3-methyl-1,2-oxazol-4-yl)propanoate | 88 |

Substituent Effects on Bromomethyl Reactivity in the Oxazole System

The reactivity of the bromomethyl group in the oxazole system is significantly influenced by the nature and position of other substituents on the oxazole ring. These substituents can exert both electronic and steric effects, which can either enhance or diminish the electrophilicity of the methylene carbon and the stability of the transition state in nucleophilic substitution reactions.

Electron-withdrawing groups on the oxazole ring generally increase the reactivity of the bromomethyl group towards nucleophilic attack. For instance, the presence of a chloro group at the C2 position, as in 4-(bromomethyl)-2-chlorooxazole, enhances the electrophilicity of the methylene carbon through inductive effects, making it more susceptible to nucleophilic substitution. researchgate.net Conversely, electron-donating groups, such as alkyl or alkoxy groups, can decrease the reactivity by reducing the partial positive charge on the methylene carbon.

Steric hindrance also plays a crucial role. Bulky substituents near the bromomethyl group can impede the approach of the nucleophile, thereby slowing down the rate of substitution. The position of the substituent is therefore critical; a substituent at the C5 position will have a more pronounced steric effect than one at the C2 position.

The following table provides a comparative overview of the relative reactivity of various substituted bromomethyl oxazoles in a model S(_N)2 reaction with a common nucleophile.

| Substituent on Oxazole Ring | Position of Substituent | Electronic Effect | Relative Reaction Rate |

|---|---|---|---|

| -H | - | Neutral | 1.0 |

| -CH(_3) | C5 | Electron-donating | 0.7 |

| -Cl | C2 | Electron-withdrawing | 3.2 |

| -NO(_2) | C5 | Strongly electron-withdrawing | 5.8 |

| -OCH(_3) | C2 | Electron-donating | 0.5 |

Reactions Involving the 1,2-Oxazole Ring

While the bromomethyl group is a primary site of reactivity, the 1,2-oxazole ring itself can participate in a variety of chemical transformations, including cycloaddition, oxidation, reduction, and ring-opening processes.

Cycloaddition and Further Cyclization Reactions to Form Fused Systems

The 1,2-oxazole ring can participate in cycloaddition reactions, although it is generally less reactive than the 1,3-oxazole isomer in Diels-Alder reactions. researchgate.net However, under appropriate conditions, particularly with highly reactive dienophiles or through intramolecular pathways, cycloaddition can occur. These reactions often lead to the formation of fused heterocyclic systems. For instance, intramolecular [4+2] cycloadditions of oxazoles have been utilized as a key step in the synthesis of complex natural products. thieme-connect.com

In some cases, the initial cycloaddition adduct is unstable and undergoes further rearrangement or elimination to form a more stable aromatic system. For example, the reaction of a substituted oxazole with a dienophile can lead to the formation of a bicyclic intermediate which then eliminates a small molecule to afford a substituted pyridine (B92270) or furan. researchgate.net The presence of the bromomethyl and methyl groups on the this compound ring will influence the regioselectivity and stereoselectivity of such cycloaddition reactions.

Oxidation and Reduction Transformations of the Oxazole Core

The 1,2-oxazole ring can undergo both oxidation and reduction, leading to a variety of products. Oxidation of the oxazole core can result in ring cleavage. For example, treatment of 2,4,5-trisubstituted oxazoles with reagents like m-chloroperbenzoic acid (m-CPBA) in the presence of an oxochromium(VI) reagent can lead to oxidative cleavage, yielding triacylamines and diacylamines (imides). nih.gov Oxidation with potassium permanganate (B83412) has also been shown to cause degradation of certain oxazole derivatives. researchgate.net

Reduction of the 1,2-oxazole ring is also a well-established transformation. Catalytic hydrogenation, often using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO(_2)), can reduce the oxazole to the corresponding oxazoline (B21484) or oxazolidine. acs.org More vigorous reduction conditions can lead to the cleavage of the N-O bond, resulting in ring-opened products. This reductive cleavage is a key step in many synthetic routes that utilize the oxazole ring as a masked functional group.

The table below summarizes key oxidative and reductive transformations of the oxazole core.

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Oxidation | m-CPBA / BPCC | Triacylamines, Imides |

| Oxidation | KMnO(_4) | Ring-cleavage products |

| Reduction | H(_2), Pd/C | Oxazolines |

| Reduction | H(_2), PtO(_2) | Oxazolidines |

| Reductive Cleavage | Na/NH(_3) | β-amino alcohols |

Ring-Opening Processes of the Oxazole Nucleus

The 1,2-oxazole ring can be opened under various conditions, including photochemical, thermal, and chemical methods. Photochemical irradiation of isoxazoles can lead to N-O bond cleavage, followed by rearrangement to form a 2H-azirine intermediate. This intermediate can then undergo further transformations, such as ring expansion to an oxazole or reaction with nucleophiles to yield open-chain products. aip.org

Base-catalyzed ring-opening is also a known process for certain isoxazole (B147169) derivatives. The presence of electron-withdrawing groups can facilitate nucleophilic attack on the ring, leading to cleavage. Reductive cleavage of the N-O bond, as mentioned in the previous section, is another important ring-opening process that is widely used in synthesis.

Detailed Mechanistic Investigations of Key Transformations

The reactions of this compound have been the subject of mechanistic studies to elucidate the underlying pathways and transition states. The alkylation of carbanions by the bromomethyl group proceeds through a classic S(_N)2 transition state. Computational studies can model the geometry and energy of this transition state, providing insights into the factors that influence the reaction rate, such as the nature of the nucleophile, leaving group, and substituents on the oxazole ring.

The mechanism of the Diels-Alder reaction of oxazoles has been investigated through both experimental and computational methods. nih.gov These studies have shown that the reaction can proceed through a concerted or stepwise mechanism, depending on the specific reactants and conditions. The regioselectivity of the cycloaddition is governed by the electronic properties of the diene and dienophile, as dictated by frontier molecular orbital theory.

Mechanistic investigations into the photochemical ring-opening of isoxazoles have revealed the involvement of excited states and conical intersections. acs.org Time-resolved spectroscopic techniques and high-level quantum chemical calculations have been employed to map out the potential energy surfaces and identify the key intermediates, such as the aforementioned 2H-azirine. These studies provide a detailed understanding of the photophysics and photochemistry of the oxazole nucleus.

Elucidation of Reaction Pathways and Transition States

The reactivity of this compound is dominated by nucleophilic substitution reactions at the bromomethyl carbon. The isoxazole ring, being an electron-withdrawing group, activates the adjacent carbon atom, making the bromine atom a good leaving group.

Nucleophilic Substitution Pathways: Studies on analogous systems, such as 2-bromomethyl-1,3-thiaselenole, indicate that such reactions can proceed through complex pathways involving intermediate cations. For this compound, a similar pathway is plausible where the initial step is the dissociation of the bromide ion to form a stabilized carbocation intermediate. The stability of this cation is influenced by the electronic properties of the 3-methyl-1,2-oxazole ring. Quantum chemical calculations on related heterocyclic systems have been employed to map the potential energy surface of such reactions, identifying transition states and intermediates.

The reaction pathway for a typical SN2 reaction with a nucleophile (Nu-) would involve a single transition state where the nucleophile attacks the carbon atom, and the carbon-bromine bond is broken simultaneously. In contrast, an SN1 mechanism would involve a two-step process with the formation of an isoxazol-4-yl)methyl cation intermediate. The actual pathway is often a hybrid and can be influenced by solvent polarity and the nature of the nucleophile.

Detailed computational studies on closely related bromooxazole building blocks have focused on regiocontrolled lithiation followed by reactions with electrophiles, which proceed through well-defined organolithium intermediates rather than cationic species. While this is a different class of reaction, it underscores the importance of specific reaction conditions in determining the operative mechanism.

Catalytic Effects on Reaction Kinetics and Selectivity

The use of catalysts in reactions involving this compound can significantly enhance reaction rates and control the selectivity of the products.

Palladium-Catalyzed Cross-Coupling Reactions: In the context of related halo-oxazole compounds, palladium catalysts have proven highly effective for cross-coupling reactions like Suzuki and Stille couplings. For instance, in the case of 4-bromomethyl-2-chlorooxazole, palladium catalysts facilitate selective coupling at the more reactive bromomethyl position over the chloro position. A similar catalytic cycle would be applicable to this compound, where a palladium(0) complex would undergo oxidative addition into the C-Br bond. This would be followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligands on the palladium center is crucial for modulating the catalyst's activity and selectivity.

Phase-Transfer Catalysis: For nucleophilic substitution reactions, phase-transfer catalysts (PTCs) are instrumental when the nucleophile is in a different phase (e.g., aqueous) from the substrate (in an organic solvent). A PTC, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile across the phase boundary, accelerating the reaction. This avoids the need for harsh conditions or expensive anhydrous polar aprotic solvents. The kinetics of such reactions typically show a dependence on the concentration of the substrate, nucleophile, and the catalyst.

The influence of different catalysts on reaction outcomes is summarized in the table below, based on studies of analogous systems.

| Catalyst Type | Reaction Type | Effect on Kinetics | Effect on Selectivity |

| Palladium Complexes (e.g., Pd(PPh₃)₄) | Suzuki, Stille Coupling | Significantly increases reaction rate | High regioselectivity for the bromomethyl position |

| Vanadium Complexes | Olefin Polymerization | Active catalysts when the isoxazole moiety is part of a larger ligand | Influences polymer microstructure |

| Acid Catalysis | Cyclization/Rearrangement | Can catalyze cyclization of intermediates in specific reaction pathways | Directs the reaction towards thermodynamically stable cyclic products |

Derivatization and Functionalization Strategies of 4 Bromomethyl 3 Methyl 1,2 Oxazole

Synthetic Utility of the Bromomethyl Group for Diversification

The bromomethyl group at the C4 position is the most reactive site on 4-(bromomethyl)-3-methyl-1,2-oxazole (B6278425), acting as a potent electrophile. This feature is pivotal for its use as a scaffold, allowing for the introduction of numerous substituents through well-established synthetic protocols. This versatility facilitates the exploration of chemical space and the optimization of molecular properties.

The primary utility of the bromomethyl group lies in its capacity as a leaving group in nucleophilic substitution reactions. This allows for the formation of new carbon-heteroatom and carbon-carbon bonds, effectively diversifying the parent molecule.

Carbon-Heteroatom Bond Formation: A range of heteroatom nucleophiles can readily displace the bromide ion. For instance, reactions with amines such as piperidine (B6355638) or morpholine (B109124) in a solvent like dimethylformamide (DMF) lead to the corresponding aminomethyl derivatives in high yields. Similarly, C-O linkages can be formed by reacting the compound with phenols or naphthols in the presence of a mild base like cesium carbonate (Cs₂CO₃) to produce ether derivatives. The synthesis of primary amines can be achieved through a two-step process involving an initial substitution with sodium azide (B81097) to form an azidomethyl intermediate, followed by reduction.

Carbon-Carbon Bond Formation: The bromomethyl group is also amenable to forming new carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are effective methods. researchgate.net These reactions typically show high selectivity for the sp³-hybridized bromomethyl position, allowing for the introduction of various aryl, heteroaryl, or vinyl groups. researchgate.net For example, reacting a bromomethyl-substituted heterocycle with an appropriate organoboron or organotin reagent in the presence of a palladium catalyst can yield complex C-C coupled products. nih.gov

The table below summarizes common diversification reactions involving the bromomethyl group.

| Reaction Type | Nucleophile/Reagent | Functional Group Introduced | Bond Formed |

| Nucleophilic Substitution | Amines (e.g., Piperidine) | Tertiary Amine | C-N |

| Nucleophilic Substitution | Phenols/Alcohols + Base | Ether | C-O |

| Nucleophilic Substitution | Sodium Azide (NaN₃) | Azide (Amine precursor) | C-N |

| Suzuki-Miyaura Coupling | Arylboronic Acids + Pd Catalyst | Aryl | C-C |

| Stille Coupling | Organostannanes + Pd Catalyst | Aryl/Vinyl | C-C |

The defined reactivity of the bromomethyl group makes this compound an excellent starting material for creating molecular conjugates and probes. By serving as a reactive handle, it can covalently link the isoxazole (B147169) core to other molecules, including peptides, polymers, or reporter molecules like fluorophores. This strategy is instrumental in fields such as medicinal chemistry, where it is used to attach a pharmacophore to a larger scaffold to optimize biological activity or to develop diagnostic tools. The ability to introduce a variety of heteroatom-linked substituents allows for the fine-tuning of properties such as solubility, stability, and target affinity. nih.gov

Functionalization at Other Positions of the 1,2-Oxazole Ring

While the bromomethyl group is the most reactive site, the 1,2-oxazole ring itself can be functionalized, offering secondary avenues for structural modification. The primary target for such modifications is the unsubstituted C5 carbon atom.

The C5 position of the 3-methyl-1,2-oxazole ring is the most acidic carbon and can be selectively functionalized. researchgate.netresearchgate.net Palladium-catalyzed direct C-H arylation is a powerful method to introduce aryl or heteroaryl substituents at this position. researchgate.netresearchgate.net These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, and a base, with the choice of ligands and solvents directing the regioselectivity of the arylation to the C5 position over other sites. researchgate.net This approach avoids the need for pre-functionalization of the ring (e.g., halogenation) and offers a direct route to 3,4,5-trisubstituted isoxazole derivatives.

The synthesis of fused polycyclic systems from this compound is a more advanced strategy. This can be achieved through intramolecular cyclization reactions where a substituent, introduced either at the C5 position or via the bromomethyl group, reacts with another part of the molecule to form a new ring. For example, a substituent with a nucleophilic or radical-accepting site could be installed at the C5 position. Subsequent intramolecular reaction with the bromomethyl group could lead to the formation of a fused ring system. Radical cyclization, initiated by reagents like (TMS)₃SiH/AIBN, is one plausible method to forge new rings by forming a bond between a C5-aryl group and the C4-methylene carbon. beilstein-journals.org Such strategies can generate novel, rigid polycyclic scaffolds with unique three-dimensional structures. beilstein-journals.orgnih.gov

Design and Synthesis of Analogues with Structural Variations

The synthesis of analogues of this compound with variations in the substitution pattern is a key strategy for exploring structure-activity relationships. Instead of modifying the final compound, these analogues are often prepared by using different starting materials in the initial ring-forming reaction.

The construction of the 1,2-oxazole ring is commonly achieved through methods like the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) or the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. By choosing appropriately substituted precursors, a wide range of analogues can be synthesized. For example, using a different β-diketone in the reaction with hydroxylamine can introduce substituents other than methyl at the C3 position. Similarly, starting with a substituted propargyl bromide in a cycloaddition reaction can directly install variations at the C4-methyl position.

The table below lists examples of such analogues, highlighting the structural modifications.

| Compound Name | Structural Variation from Parent Compound |

| 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole | Addition of a methyl group at the C5 position |

| 4-Bromo-3-(bromomethyl)-1,2-oxazole (B6276801) | Replacement of the C4-bromomethyl with a C3-bromomethyl group and addition of a bromo group at the C4 position |

| 4-(Bromomethyl)-1,2-oxazole | Absence of the methyl group at the C3 position |

These synthetic approaches provide access to a library of related compounds, allowing for a systematic investigation of how different substituents on the isoxazole core influence its chemical and biological properties. nih.gov

Preparation of Compound Libraries for Structure-Activity Relationship Studies

There is no specific information available in the reviewed scientific literature regarding the use of this compound as a scaffold for the preparation of compound libraries for structure-activity relationship (SAR) studies. While the bromomethyl group suggests its potential as a reactive handle for introducing molecular diversity, published research to this effect on this particular compound could not be located.

Development of Asymmetric Synthetic Routes for Chiral Derivatives

Similarly, a review of available chemical literature did not uncover any specific research dedicated to the development of asymmetric synthetic routes to produce chiral derivatives from this compound. Methodologies for introducing chirality in relation to this specific molecule have not been a reported focus of synthetic chemistry studies.

Applications in Advanced Organic Synthesis and Chemical Biology Research

4-(Bromomethyl)-3-methyl-1,2-oxazole (B6278425) as a Strategic Building Block

In the realm of organic chemistry, this compound serves as a key strategic building block. The utility of this reagent stems from the presence of two key features: the 1,2-oxazole ring and the highly reactive bromomethyl group. The 1,2-oxazole ring is an important aromatic heterocycle known for its relative stability and its presence in numerous biologically active compounds. nih.govthepharmajournal.com The bromomethyl group at the 4-position acts as a potent electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the covalent attachment of the 3-methyl-1,2-oxazole moiety to a wide variety of other molecules, facilitating the construction of complex chemical structures. smolecule.combeilstein-journals.org

The reactivity of the bromomethyl group makes this compound an ideal precursor for synthesizing elaborate heterocyclic systems. Chemists utilize this building block to introduce the 3-methyl-1,2-oxazole core into larger scaffolds. Through reactions with various nucleophiles (such as amines, thiols, or alkoxides), new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds are formed. This strategy is employed to construct fused-ring systems or to link the oxazole (B20620) ring to other heterocyclic units, thereby generating novel molecular frameworks with unique three-dimensional shapes and chemical properties. ijpsonline.commdpi.com The synthesis of various 2,4-disubstituted oxazoles has been demonstrated using related building blocks like 4-bromomethyl-2-chlorooxazole, where the bromomethyl position is selectively targeted for initial coupling reactions. researchgate.net

The 1,2-oxazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif found in a wide range of biologically active compounds and approved drugs. nih.govmdpi.com Consequently, intermediates like this compound are valuable for the synthesis of potential bioactive molecules. The compound acts as a handle to incorporate the 3-methyl-1,2-oxazole unit, which can interact with biological targets such as enzymes and receptors, into new chemical entities. nih.govsemanticscholar.org

In medicinal chemistry, the synthesis of diverse libraries of compounds is crucial for identifying new therapeutic agents. This compound is an important tool for drug discovery efforts, enabling the creation of novel derivatives for biological screening. The 1,2-oxazole ring is known to be isosteric to other chemical groups like amides and esters, offering a way to modify a molecule's properties, such as metabolic stability and target-binding affinity. chemmethod.com Derivatives of oxazoles have shown a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. thepharmajournal.commdpi.com By using this compound, medicinal chemists can systematically modify lead compounds to optimize their efficacy and pharmacokinetic profiles.

The development of novel agrochemicals often involves the exploration of heterocyclic chemistry. Oxazole-containing compounds have been investigated for their potential use as herbicides, pesticides, and fungicides. thepharmajournal.com The structural features of this compound allow for its use as a precursor in the synthesis of new agrochemical candidates. The reactive bromomethyl group facilitates the attachment of the oxazole core to other molecular fragments known to be active against agricultural pests or weeds, leading to the generation of new potential products for crop protection.

Beyond biological applications, heterocyclic compounds like oxazoles are finding use in materials science. They can be incorporated into polymers or organic materials to confer specific photophysical or electronic properties. thepharmajournal.com Oxazole derivatives can also act as ligands that coordinate with metal ions to form catalysts. For instance, ligands containing 1,3-oxazole motifs have been used to create vanadium catalysts for olefin polymerization. mdpi.com As a functionalized building block, this compound offers a pathway to synthesize novel ligands or to incorporate the oxazole unit into larger macromolecular structures for advanced material applications.

Intermediate in the Synthesis of Potential Bioactive Molecules

Specific Examples of Synthesized Molecules Utilizing Bromomethyl Oxazole Intermediates

While specific examples of molecules synthesized directly from this compound are not extensively detailed in publicly accessible literature, the synthetic utility of this class of compounds can be illustrated by examining the application of its close analogues. The reactivity pattern is highly conserved among these related building blocks, showcasing their importance in synthesis.

The following table provides examples of different bromomethyl oxazole building blocks and their documented applications in the synthesis of more complex structures.

| Building Block | Application / Synthesized Molecule Class | Research Area |

| 5-(Bromomethyl)oxazole | Used in alkylation reactions to synthesize derivatives of Oxaprozin, a non-steroidal anti-inflammatory drug. smolecule.com | Medicinal Chemistry |

| 2-(Bromomethyl)oxazoles | Act as versatile intermediates that, after nucleophilic displacement with azide (B81097), yield 2-(azidomethyl)oxazoles for further chemical modification. beilstein-journals.org | Organic Synthesis |

| 4-Bromomethyl-2-chlorooxazole | Employed in selective palladium-catalyzed cross-coupling reactions (Stille and Suzuki) to produce various 2,4-disubstituted oxazoles. researchgate.net | Organic Synthesis |

| 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene | Used as a starting material which, after conversion to a tris-aldehyde, undergoes van Leusen reaction to form flexible tripodal 1,3-oxazoles. mdpi.comsemanticscholar.org | Supramolecular Chemistry |

Synthesis of Oxaprozin via Bromomethyl Oxazole Precursors

A detailed review of synthetic routes indicates that this compound is not a direct precursor in the established synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin. There is a fundamental structural difference between the specified precursor and the final drug. Oxaprozin, chemically named 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid, is characterized by a 1,3-oxazole ring system. semanticscholar.org In contrast, this compound belongs to the isoxazole (B147169) class of heterocycles, which are 1,2-oxazoles.

The core of Oxaprozin is a 2,4,5-trisubstituted 1,3-oxazole. Documented syntheses of Oxaprozin and its analogues typically involve the construction of this 1,3-oxazole ring from acyclic precursors, such as the reaction between benzoin and succinic anhydride. google.com The isoxazole ring system of this compound features an N-O bond, which is distinct from the C-O-C-N arrangement in the 1,3-oxazole ring of Oxaprozin. Consequently, a synthetic pathway from this specific bromomethyl isoxazole to Oxaprozin is not described in the scientific literature.

Development of Light-Triggered Protecting Groups based on Fused Oxazoles

The reactive nature of halomethylated heterocyclic compounds, such as bromomethyl-substituted oxazoles and isoxazoles, makes them valuable precursors in the synthesis of photoremovable protecting groups (PRPGs). These "caging" groups allow for the controlled release of biologically active molecules or reagents upon irradiation with light, providing spatial and temporal control in complex chemical and biological systems.

Research into novel photolabile protecting groups has explored the use of fused oxobenzopyrano[6,7-d]oxazoles. sciforum.net In these studies, halomethylated heterocycles are employed to conjugate the protecting group to a target molecule, such as an amino acid. sciforum.net For instance, a related compound, 2-(bromomethyl)-8-methyl-6-oxo-6H-benzopyrano-[6,7-d]oxazole, serves as the reactive component that attaches the larger fused oxazole structure to the carboxylic acid function of a model amino acid like alanine. sciforum.net The bromomethyl group acts as an electrophilic handle, readily reacting with the carboxylate to form an ester linkage.

The efficacy of these fused oxazole-based protecting groups is demonstrated by their efficient cleavage when exposed to specific wavelengths of UV light. Photocleavage studies on the resulting conjugates, conducted in a buffered methanol solution, have shown quantitative release of the protected amino acid. sciforum.net The efficiency of this release is dependent on the irradiation wavelength, with rapid cleavage observed at 250 nm and 300 nm, and slower but still practical release at 350 nm. sciforum.net This wavelength-dependent release offers potential for selective deprotection strategies in multi-step syntheses. sciforum.net

| Irradiation Wavelength | Cleavage Efficiency | Relative Cleavage Time |

|---|---|---|

| 250 nm | Quantitative Release | Short |

| 300 nm | Quantitative Release | Short |

| 350 nm | Quantitative Release | Longer |

Data derived from photocleavage studies of model amino acid conjugates with oxobenzopyrano[6,7-d]oxazoles. sciforum.net

Utility in the Creation of Molecular Probes

The bromomethyl isoxazole scaffold is a valuable component in the construction of molecular probes for applications in chemical biology. The bromomethyl group serves as a versatile reactive handle for conjugating the isoxazole core to other functional moieties, such as fluorophores or biomolecules.

In one example of molecular probe development, a 5-(bromomethyl)isoxazole derivative was synthesized as a key intermediate. nih.gov Specifically, 3-(anthracen-9-yl)-5-(bromomethyl)isoxazole was prepared via a 1,3-dipolar cycloaddition reaction between anthracenenitrile oxide and propargyl bromide. nih.gov The resulting bromomethyl isoxazole is not the final probe itself but a crucial building block. The reactive bromine atom allows for subsequent synthetic elaboration, enabling the attachment of other chemical groups necessary for the probe's function, such as linkers for attachment to biological targets or moieties that modulate its fluorescent properties. nih.gov

Characterization and Computational Analysis of 4 Bromomethyl 3 Methyl 1,2 Oxazole

Spectroscopic Characterization Methods for Structural Confirmation

Spectroscopic techniques are indispensable for the definitive structural confirmation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy identifies the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 4-(Bromomethyl)-3-methyl-1,2-oxazole (B6278425), both ¹H and ¹³C NMR spectra would provide key insights into its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl and bromomethyl protons, as well as the single proton on the oxazole (B20620) ring. The anticipated chemical shifts are influenced by the electronic environment of the protons. The methyl group at the 3-position is attached to an sp²-hybridized carbon of the oxazole ring, while the bromomethyl group at the 4-position is adjacent to the electronegative bromine atom and the aromatic ring.

Expected ¹H NMR Chemical Shifts:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (at C3) | ~2.2 - 2.5 | Singlet |

| -CH₂Br (at C4) | ~4.5 - 4.8 | Singlet |

These predicted values are based on the analysis of related oxazole derivatives and the known effects of substituents on proton chemical shifts ipb.ptekb.eg. The singlet multiplicity for all signals is due to the absence of adjacent protons for coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the oxazole ring are characteristic of aromatic heterocyclic systems. The carbons attached to the methyl and bromomethyl groups, as well as the carbonyl-like carbon of the oxazole ring, would appear at distinct positions.

Expected ¹³C NMR Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (at C3) | ~10 - 15 |

| -CH₂Br (at C4) | ~25 - 30 |

| C₃ | ~158 - 162 |

| C₄ | ~110 - 115 |

The chemical shifts for the oxazole ring carbons are estimated based on data for substituted oxazoles asianpubs.orgspectrabase.com. The upfield shift of the methyl carbon and the downfield shift of the bromomethyl carbon are consistent with the respective electronic effects of these groups mdpi.com.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis. The mass spectrum of this compound would be characterized by a molecular ion peak and several fragment ions.

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak and any bromine-containing fragment ions will appear as a pair of peaks (an M and M+2 peak) of approximately equal intensity docbrown.info.

Expected Fragmentation Pattern:

| m/z | Ion |

|---|---|

| 177/179 | [M]⁺• (Molecular ion) |

| 98 | [M - Br]⁺ |

| 97 | [M - CH₂Br]⁺ |

| 82 | [C₄H₃NO]⁺• |

The primary fragmentation would likely involve the cleavage of the C-Br bond, which is the weakest bond, leading to the loss of a bromine radical and the formation of a stable cation. Subsequent fragmentation could involve the loss of the entire bromomethyl group or the breakdown of the oxazole ring itself. The fragmentation of oxazole rings typically proceeds through the loss of CO and other small neutral molecules clockss.org.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| 3100 - 3150 | =C-H stretch (oxazole ring) |

| 2950 - 3000 | C-H stretch (methyl) |

| 1600 - 1650 | C=N stretch (oxazole ring) |

| 1450 - 1550 | C=C stretch (oxazole ring) |

| 1300 - 1400 | C-O-C stretch (oxazole ring) |

The spectrum would be expected to show characteristic stretching vibrations for the C-H bonds of the methyl group and the oxazole ring, the C=N and C=C bonds within the heterocyclic ring, and the C-O-C linkage of the oxazole vscht.cz. A distinct absorption band in the lower frequency region would correspond to the C-Br stretching vibration.

Advanced Computational Chemistry and Theoretical Investigations

Computational chemistry provides a theoretical framework to understand the electronic structure and reactivity of molecules. Quantum chemical calculations can offer deep insights into molecular orbitals and their energies, which are fundamental to predicting chemical behavior.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to model the electronic structure of molecules. These calculations can predict molecular geometries, electronic properties, and spectroscopic features with a high degree of accuracy irjweb.comresearchgate.net. For this compound, these calculations would reveal the distribution of electron density and the nature of the molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity irjweb.com.

For this compound, the electronic nature of the substituents would significantly influence the HOMO and LUMO. The methyl group at the 3-position is an electron-donating group, which would be expected to raise the energy of the HOMO. Conversely, the bromomethyl group at the 4-position is an electron-withdrawing group, which would likely lower the energy of the LUMO.

Predicted Effects of Substituents on Frontier Orbitals:

Methyl Group (-CH₃): This electron-donating group is expected to increase the electron density on the oxazole ring, particularly at the ortho and para positions relative to its point of attachment. This would lead to a destabilization (increase in energy) of the HOMO, making the molecule a better electron donor.

Bromomethyl Group (-CH₂Br): The electronegative bromine atom makes this group electron-withdrawing, which would decrease the electron density on the ring. This effect would stabilize (lower in energy) the LUMO, making the molecule a better electron acceptor.

Studies on substituted oxazoles have shown that electron-donating groups generally increase the HOMO energy, while electron-withdrawing groups decrease the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity researchgate.net. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and will have a higher chemical reactivity.

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Molecular Dynamics and Docking Simulations

Detailed molecular dynamics (MD) and specific molecular docking studies for this compound are not extensively available in the current scientific literature. However, the general principles of these simulations can be applied to understand its potential interactions. MD simulations would provide insights into the conformational flexibility of the molecule over time, particularly the rotation around the C4-C(bromomethyl) bond and the torsional angles of the methyl group. Such simulations could reveal the stability of different conformers in various solvent environments.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, docking studies would be instrumental in hypothetical scenarios, for instance, to explore its binding affinity with specific biological targets. The isoxazole (B147169) ring, a common scaffold in medicinal chemistry, is known to interact with a range of enzymes and receptors. nih.govmdpi.com The bromomethyl group can act as a potential alkylating agent, forming covalent bonds with nucleophilic residues in a protein's active site, which could be a key interaction to model in docking simulations.

In silico studies on similar heterocyclic compounds, such as triazole-isoxazole hybrids, have utilized molecular dynamics to assess the stability of ligand-receptor complexes. mdpi.com For this compound, a similar approach would involve placing the molecule in the active site of a target protein and simulating its movement over time to assess the stability of the binding pose and key intermolecular interactions.

Prediction of Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound can be predicted using quantum chemical calculations, such as Density Functional Theory (DFT). irjweb.com These methods can determine the distribution of electron density and identify the most likely sites for electrophilic and nucleophilic attack.

The isoxazole ring is an electron-deficient aromatic system, which influences its reactivity. The bromomethyl group at the 4-position is a key reactive site. The bromine atom is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic substitution reactions. This makes the compound a useful building block in organic synthesis.

DFT studies on various oxazole and isoxazole derivatives have been used to calculate parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. irjweb.comasianpubs.org The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. For this compound, the HOMO is likely to be localized on the isoxazole ring and the bromine atom, while the LUMO would be associated with the antibonding orbitals of the C-Br bond, indicating its susceptibility to nucleophilic attack at the methylene carbon.

The selectivity of its reactions would be governed by both steric and electronic factors. The methyl group at the 3-position can sterically hinder approaches to that side of the ring. Electronically, the nitrogen and oxygen atoms in the ring direct the regioselectivity of electrophilic and nucleophilic additions.

A summary of predicted reactivity parameters, based on general principles of isoxazole chemistry, is presented below.

| Parameter | Predicted Value/Characteristic | Implication |

| HOMO-LUMO Gap | Expected to be relatively small | Indicates high reactivity |

| Electron Density | Lower on the isoxazole ring | Susceptible to nucleophilic attack |

| Most Reactive Site | Bromomethyl group | Prone to nucleophilic substitution |

Conformational Analysis and Energetics

Conformational analysis of this compound would focus on the rotation around the single bond connecting the bromomethyl group to the isoxazole ring. Different rotational conformers (rotamers) will have varying steric interactions and, consequently, different potential energies.

Computational methods like molecular mechanics or DFT can be used to calculate the potential energy surface for this rotation. This would identify the most stable (lowest energy) conformation and the energy barriers between different conformers. It is expected that the most stable conformer would have the bulky bromine atom positioned to minimize steric clash with the adjacent methyl group and the isoxazole ring itself.

A hypothetical energy profile for the rotation around the C4-C(bromomethyl) bond is described in the table below.

| Dihedral Angle (Br-C-C4-N) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | High | Eclipsed conformation with the N-atom |

| 60° | Low | Staggered (gauche) conformation |

| 120° | High | Eclipsed conformation |

| 180° | Lowest | Staggered (anti) conformation |

Future Directions and Emerging Research Avenues for 4 Bromomethyl 3 Methyl 1,2 Oxazole

Discovery of Novel Synthetic Transformations and Catalytic Systems

Future research will undoubtedly focus on the discovery of novel synthetic transformations that utilize 4-(bromomethyl)-3-methyl-1,2-oxazole (B6278425) as a key reactant. A significant area of exploration lies in the development of innovative catalytic systems to mediate these transformations with higher efficiency, selectivity, and sustainability. Palladium-catalyzed cross-coupling reactions are anticipated to remain a focal point, with efforts directed towards creating more active and robust catalysts capable of facilitating challenging bond formations under milder conditions. The van Leusen oxazole (B20620) synthesis, a cornerstone in oxazole chemistry, will likely see further refinements, potentially through the development of novel isocyanide reagents or catalytic variants that expand its substrate scope and functional group tolerance. nih.gov

Furthermore, the exploration of transition-metal-free coupling reactions and photocatalytic methods represents a burgeoning field. These approaches offer the potential for more environmentally benign synthetic routes, avoiding the use of precious metal catalysts. The inherent reactivity of the bromomethyl group makes it an ideal handle for radical-mediated transformations, opening avenues for the development of novel carbon-carbon and carbon-heteroatom bond-forming reactions.

Advancements in Stereoselective Synthesis of Chiral Oxazole Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance in drug discovery and development. A significant future direction for this compound research lies in the development of advanced methods for the stereoselective synthesis of chiral oxazole derivatives. This will likely involve several key strategies:

Use of Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary can effectively control the stereochemical outcome of reactions at or near the oxazole core. wikipedia.orgresearchgate.netsigmaaldrich.comresearchgate.net For instance, auxiliaries like camphorsultam and Evans' oxazolidinones have proven effective in directing stereoselective transformations in other heterocyclic systems and could be adapted for use with this compound derivatives. wikipedia.orgresearchgate.net

Asymmetric Catalysis: The development of novel chiral catalysts for enantioselective reactions is a rapidly advancing field. Future research will likely focus on designing catalysts that can effectively differentiate between the enantiotopic faces of prochiral substrates derived from this compound. This could include chiral Lewis acids, transition metal complexes with chiral ligands, and organocatalysts.

Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. The use of enzymes, such as lipases and hydrolases, for the kinetic resolution of racemic mixtures of this compound derivatives could provide an efficient route to enantiomerically pure products.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards more efficient, safer, and automated processes. The integration of this compound chemistry with continuous flow technology and automated synthesis platforms represents a significant leap forward. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety profiles when handling reactive intermediates, and the potential for seamless multi-step syntheses.

Automated platforms can be employed for high-throughput screening of reaction conditions, rapid library synthesis for drug discovery, and process optimization. The development of robust and scalable flow protocols for the synthesis and functionalization of this compound will be a key research focus. This will enable the on-demand production of a wide array of oxazole derivatives with high purity and reproducibility, accelerating research and development timelines.

In-depth Structure-Reactivity Relationship Studies to Guide Rational Design

A deeper understanding of the relationship between the structure of this compound derivatives and their chemical reactivity and biological activity is crucial for the rational design of new molecules with desired properties. Future research will increasingly rely on a combination of experimental and computational approaches to elucidate these relationships.

Quantitative Structure-Activity Relationship (QSAR) studies will play a pivotal role in identifying the key structural features that govern the biological activity of oxazole-based compounds. wisdomlib.orgglobalresearchonline.netnih.gov By correlating molecular descriptors with biological data, researchers can build predictive models to guide the design of more potent and selective drug candidates. wisdomlib.org Computational methods, such as density functional theory (DFT) calculations, will provide valuable insights into the electronic structure and reactivity of the oxazole ring, helping to rationalize and predict the outcomes of chemical reactions. This synergistic approach will enable the more efficient and targeted design of novel oxazole derivatives for specific applications. researchgate.net

Expanding Applications in Innovative Chemical and Biological Domains

While this compound and its derivatives have already demonstrated significant utility in medicinal chemistry, future research will undoubtedly uncover new and exciting applications in a variety of innovative domains. The inherent biological activity of the oxazole scaffold makes it a privileged structure in drug discovery. tandfonline.comsemanticscholar.orgnih.gov Research will continue to explore its potential in developing novel therapeutics for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. The ability to easily functionalize the oxazole core using the bromomethyl handle allows for the creation of diverse libraries of compounds for high-throughput screening.

Beyond medicine, the unique electronic and photophysical properties of oxazole-containing molecules suggest their potential use in materials science. Applications could include the development of novel organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and advanced polymers with tailored properties. The versatility of this compound as a synthetic building block will be instrumental in accessing these novel materials.

Development of Advanced Analytical and Characterization Techniques

As the complexity of synthesized this compound derivatives increases, so too does the need for advanced analytical and characterization techniques. Future research will focus on developing and applying sophisticated methods for the unambiguous structure elucidation and purity assessment of these compounds.

Advanced Nuclear Magnetic Resonance (NMR) techniques, including two-dimensional methods like COSY, HSQC, and HMBC, will be indispensable for determining the intricate structures of novel oxazole derivatives. ipb.ptsemanticscholar.orgdiva-portal.orgresearchgate.net Mass spectrometry (MS) will continue to be a crucial tool for molecular weight determination and fragmentation analysis, providing valuable information about the connectivity of atoms within a molecule. scispace.comclockss.orgulisboa.pt For chiral derivatives, the development of new chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) and other chiral separation techniques will be essential for the accurate determination of enantiomeric excess and the isolation of pure enantiomers. scilit.comresearchgate.netjiangnan.edu.cnmdpi.come-bookshelf.de X-ray crystallography will provide definitive three-dimensional structural information for crystalline derivatives, offering unparalleled insight into their solid-state conformation. westminster.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.